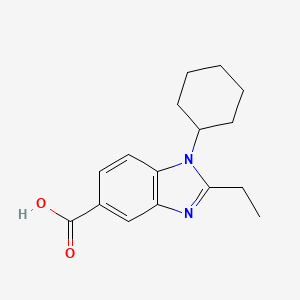

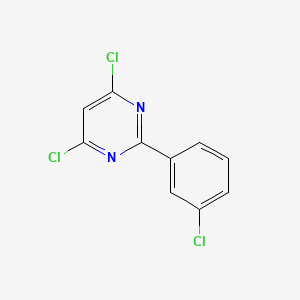

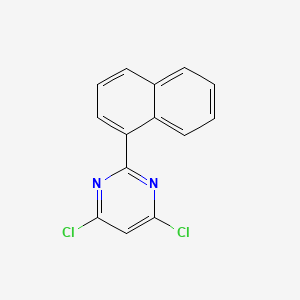

![molecular formula C14H12BF3O3 B7860393 Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860393.png)

Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-, is a compound that finds its place within the versatile boronic acids family. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. The trifluoromethyl phenyl moiety imparts unique electronic and steric properties to the compound, making it valuable in various applications, particularly in the fields of organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of the corresponding aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. For instance, starting with 2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl bromide and reacting it with a boronic acid in the presence of a palladium catalyst and a base can yield the desired boronic acid. Typical reaction conditions include using a solvent such as toluene or dimethylformamide (DMF), a base like potassium carbonate (K2CO3), and a palladium catalyst.

Industrial Production Methods

Industrial production methods leverage the scalability of the Suzuki-Miyaura coupling, optimizing reaction conditions for high yields and purity. This involves continuous flow processes, which improve reaction efficiency and control. Solvents and reagents are carefully chosen to ensure environmental and economic feasibility.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation to form corresponding boronic esters or boronate complexes.

Reduction: : While direct reduction might be less common, the trifluoromethyl group can influence the reduction of neighboring functional groups.

Substitution: : The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used.

Reduction: : Though less frequent, catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) could be employed under specific conditions.

Substitution: : Strong electrophiles or nucleophiles in the presence of catalysts or under acidic/basic conditions are typical.

Major Products

Oxidation: : Boronic esters and boronate complexes.

Reduction: : Potentially reduced side-chain derivatives.

Substitution: : Varied substituted phenyl derivatives, depending on the reacting species.

Aplicaciones Científicas De Investigación

Chemistry

Boronic acid derivatives are crucial in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex molecules.

Biology

In biological research, boronic acids interact with diols, making them useful in sensing and targeting biomolecules like sugars and glycoproteins.

Medicine

Medically, boronic acid compounds are integral in drug design, especially in proteasome inhibitors used for cancer treatment. The trifluoromethyl group enhances the pharmacokinetic properties of these compounds.

Industry

Industrially, boronic acids find applications in material science, such as in the production of polymers and advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The compound exerts its effects through the reversible formation of covalent bonds with nucleophiles, particularly diols. This interaction is significant in biological systems where it can inhibit enzymes by binding to their active sites. The trifluoromethyl group can modulate the electronic properties, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Compared to other boronic acids, the presence of the trifluoromethyl phenyl moiety makes this compound unique:

Boronic acid, B-[2-phenyl]: : Lacks the electron-withdrawing trifluoromethyl group, resulting in different reactivity and binding properties.

Boronic acid, B-[4-(trifluoromethyl)phenyl]: : Positioning of the trifluoromethyl group affects the overall steric and electronic properties, thus altering its chemical behavior.

Boronic acid, B-[2-(methoxy)phenyl]: : The methoxy group provides different electronic effects compared to the trifluoromethyl group.

By understanding these differences, researchers and chemists can choose the appropriate boronic acid derivative for their specific applications, optimizing the desired outcomes in synthesis, biological targeting, and material properties.

There you have it—a deep dive into the intricacies of Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-. Hopefully, this helps clarify the compound's significant versatility and applications.

Propiedades

IUPAC Name |

[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)15(19)20/h1-8,19-20H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAZCPFSCLSHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=CC=C2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

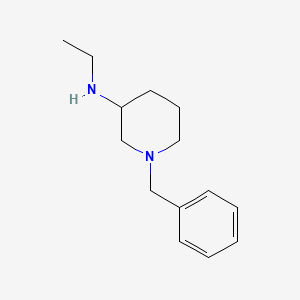

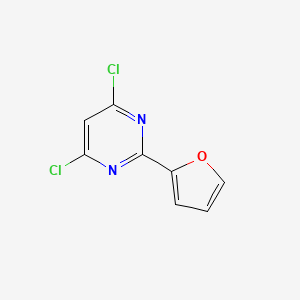

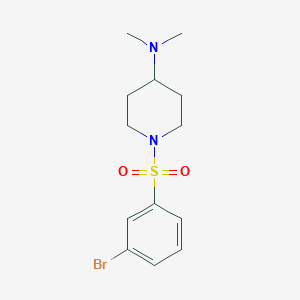

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7860332.png)